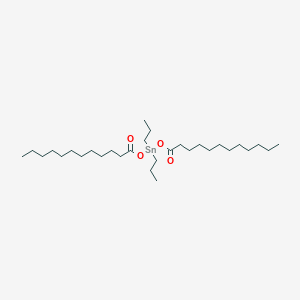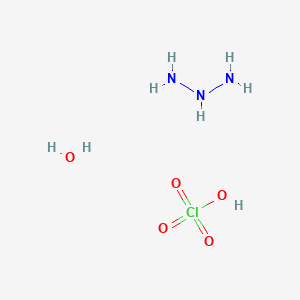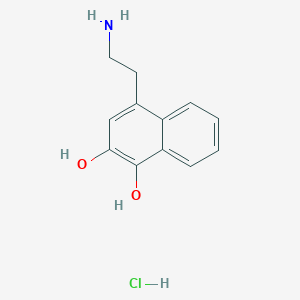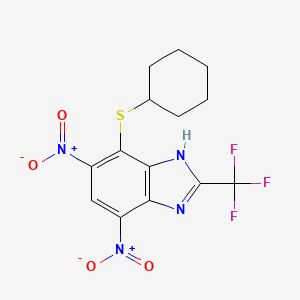
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is an organic compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a carbothioamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of the hydroxyethyl group and the carbothioamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the carbothioamide group may produce amines.
科学的研究の応用
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
4-Chloro-2-(1-hydroxyethyl)benzene-1-carbothioamide: Lacks the N-methyl group.
2-(1-Hydroxyethyl)-N-methylbenzene-1-carbothioamide: Lacks the chloro group.
4-Chloro-N-methylbenzene-1-carbothioamide: Lacks the hydroxyethyl group.
Uniqueness
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and carbothioamide) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.
特性
CAS番号 |
60253-33-0 |
|---|---|
分子式 |
C10H12ClNOS |
分子量 |
229.73 g/mol |
IUPAC名 |
4-chloro-2-(1-hydroxyethyl)-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)9-5-7(11)3-4-8(9)10(14)12-2/h3-6,13H,1-2H3,(H,12,14) |
InChIキー |
QTRCORNUUXNFKU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)Cl)C(=S)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)




![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)

![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)
